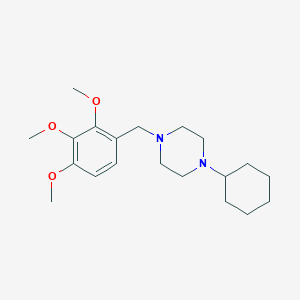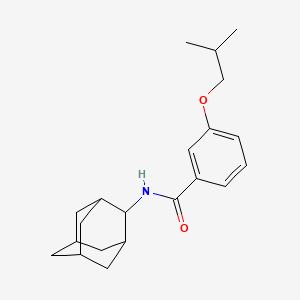![molecular formula C16H17NO4 B5753000 N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it has been suggested to act through the inhibition of NF-κB signaling and the activation of Nrf2 signaling pathways. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of neuronal survival. N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has also been shown to increase the expression of antioxidant and detoxification genes, indicating its potential as a treatment for oxidative stress-related diseases.
実験室実験の利点と制限
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has limitations such as its low water solubility, which can affect its bioavailability and limit its potential therapeutic applications.
将来の方向性
For N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide research include the investigation of its potential as a treatment for inflammatory and neurodegenerative diseases, the optimization of its synthesis and purification methods, and the development of novel formulations to improve its bioavailability. Additionally, the investigation of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide’s potential as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Conclusion:
In conclusion, N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide as a therapeutic agent.
合成法
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide can be synthesized through several methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-(hydroxymethyl)aniline in the presence of a base, or the reaction of 3,4-dimethoxybenzoic acid with 2-(hydroxymethyl)aniline in the presence of a dehydrating agent. The yield and purity of N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide can be improved through purification methods such as recrystallization or column chromatography.
科学的研究の応用
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types, indicating its potential as a treatment for inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-8-7-11(9-15(14)21-2)16(19)17-13-6-4-3-5-12(13)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOJOMLWNOVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)
![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
